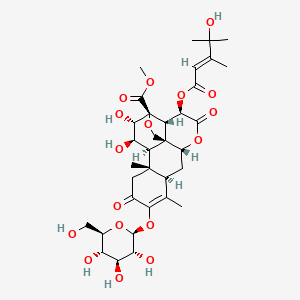

Yadanzioside L

Description

Properties

Molecular Formula |

C34H46O17 |

|---|---|

Molecular Weight |

726.7 g/mol |

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3/b12-7+/t14-,16+,17+,19+,20-,21+,22+,24+,25+,26+,27-,29-,32-,33+,34-/m0/s1 |

InChI Key |

VQXORSYVERYBCU-PLKZQDTBSA-N |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture and Bioactivity of Yadanzioside L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L, a complex quassinoid glycoside isolated from the seeds of Brucea javanica, stands as a molecule of significant interest in the field of natural product chemistry and drug discovery.[1][2] Possessing a characteristic tetracyclic triterpene core, this compound has demonstrated notable biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its structural elucidation, experimental methodologies, and potential mechanisms of action.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its isolation, purification, and formulation in research and development settings.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₆O₁₇ | [3] |

| Molecular Weight | 726.7 g/mol | [3] |

| CAS Number | 99132-97-5 | [3] |

| Appearance | Amorphous Powder | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |

| Source | Seeds of Brucea javanica | [1][2] |

Structural Elucidation: A Spectroscopic Deep Dive

The intricate molecular structure of this compound has been meticulously pieced together through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework of the molecule. While the original full spectral data from the initial isolation studies requires access to specialized chemical literature databases, the general approach to analyzing quassinoid glycosides by NMR is well-established.

¹H NMR Spectrum: The proton NMR spectrum of this compound would be expected to show a complex pattern of signals. Key diagnostic peaks would include those corresponding to the anomeric proton of the glucose moiety, olefinic protons on the quassinoid core, and various methine and methylene (B1212753) protons of the tetracyclic structure and the side chain.

¹³C NMR Spectrum: The carbon NMR spectrum is instrumental in confirming the carbon skeleton. It would display signals for the carbonyl groups, olefinic carbons, the anomeric carbon of the sugar, and the numerous sp³-hybridized carbons of the fused ring system.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound. The fragmentation pattern observed in the MS/MS spectrum offers valuable clues about the connectivity of the molecule, including the nature of the glycosidic linkage and the structure of the side chain. A plausible fragmentation would involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone and a neutral loss of the glucose moiety.

Experimental Protocols

The following sections outline the general methodologies employed for the isolation and characterization of this compound and similar quassinoids.

Isolation and Purification of this compound

A typical workflow for the extraction and isolation of this compound from Brucea javanica seeds is depicted below. This multi-step process involves solvent extraction followed by various chromatographic techniques to separate the complex mixture of phytochemicals.

References

Yadanzioside L: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a naturally occurring quassinoid glycoside, has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural source, and biological evaluation of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside a thorough compilation of its physicochemical and biological data. Particular emphasis is placed on its antileukemic properties, supported by quantitative data. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a member of the quassinoid family, a group of bitter principles derived from plants of the Simaroubaceae family. These compounds are characterized by a highly oxygenated and structurally complex tetracyclic triterpene skeleton. The discovery of this compound and its congeners has been driven by the ethnobotanical use of its plant source in traditional medicine for treating various ailments, including cancer. This guide will delve into the scientific journey of this compound, from its identification to the evaluation of its biological potential.

Discovery and Natural Source

This compound was first isolated from the seeds of Brucea javanica (L.) Merr., a plant widely distributed in Southeast Asia.[1][2] Brucea javanica, commonly known as "Ya-dan-zi" in traditional Chinese medicine, has a long history of use for its anti-inflammatory, antimalarial, and antitumor properties. The seeds of this plant are a rich source of various quassinoid glycosides, including a series of compounds designated as yadanziosides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₆O₁₇ | PubChem CID 6436225 |

| Molecular Weight | 726.7 g/mol | PubChem CID 6436225 |

| IUPAC Name | methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate | PubChem CID 6436225 |

| Appearance | Amorphous powder | General characteristic of isolated quassinoids |

| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | General characteristic of quassinoid glycosides |

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on methods reported for the isolation of quassinoid glycosides from Brucea javanica seeds.

Caption: Spectroscopic workflow for the structure elucidation of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition, leading to the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular framework.

-

NOESY/ROESY: These experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Due to the lack of publicly available raw spectroscopic data in the initial searches, representative chemical shifts for key structural motifs of similar quassinoids are generally observed in the following regions:

-

¹H NMR (in pyridine-d₅, δ in ppm): Signals for anomeric protons of the glucose moiety typically appear around 4.5-5.5 ppm. Protons on the quassinoid skeleton are observed over a wide range from 1.0 to 6.5 ppm.

-

¹³C NMR (in pyridine-d₅, δ in ppm): Carbonyl carbons are found in the downfield region (160-210 ppm). The anomeric carbon of the glucose unit is typically around 100-105 ppm. Carbons of the quassinoid core resonate between 15 and 140 ppm.

Biological Activity

This compound has been reported to exhibit antileukemic activity. [3]The cytotoxic effects of this compound and related compounds are a significant area of research.

In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated against various cancer cell lines.

| Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |

| P-388 Murine Leukemia | 2.9 | ~4.0 | [4] |

Note: The conversion to µM is an approximation based on the molecular weight.

Signaling Pathway for Quassinoid-Induced Apoptosis

Caption: Postulated signaling pathway for apoptosis induced by quassinoids.

The proposed mechanism of action for the anticancer activity of many quassinoids involves the induction of apoptosis through the intrinsic mitochondrial pathway. This is often characterized by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to the activation of a caspase cascade that culminates in programmed cell death.

Conclusion

This compound, a complex quassinoid glycoside from Brucea javanica, represents a promising natural product with demonstrated antileukemic activity. This guide has provided a detailed overview of its discovery, natural source, and methods for its isolation and characterization. The presented data and experimental workflows offer a valuable resource for researchers interested in exploring the therapeutic potential of this compound and other related quassinoids. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its potential as a lead compound in drug development.

References

Unveiling the Molecular Architecture and Biological Landscape of Yadanzioside L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a complex quassinoid glycoside isolated from the seeds of Brucea javanica, has demonstrated significant biological activity, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its molecular structure, physicochemical properties, and putative mechanisms of action. Detailed experimental methodologies for its isolation are outlined, and its potential role in modulating cellular signaling pathways is explored. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this natural product.

Molecular Structure and Physicochemical Properties

This compound is a tetracyclic triterpenoid (B12794562) belonging to the quassinoid class, characterized by a highly oxygenated and complex molecular scaffold. Its chemical formula is C34H46O17, with a corresponding molecular weight of 726.72 g/mol .[1] The structural elucidation of this compound has been primarily accomplished through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C34H46O17 | [1] |

| Molecular Weight | 726.72 g/mol | [1] |

| IUPAC Name | methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

Experimental Protocols

Isolation of this compound from Brucea javanica

The isolation of this compound is a multi-step process involving extraction and chromatographic separation from the seeds of Brucea javanica. The following is a generalized protocol based on common methods for isolating quassinoids from this plant source.

Materials:

-

Dried and powdered seeds of Brucea javanica

-

Methanol (B129727) (MeOH)

-

n-Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Extraction:

-

The powdered seeds of Brucea javanica are defatted by maceration with n-hexane at room temperature.

-

The defatted material is then extracted exhaustively with methanol.

-

The resulting methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude methanol extract is suspended in water and sequentially partitioned with ethyl acetate and n-butanol.

-

The n-butanol fraction, which is typically enriched with glycosides like this compound, is collected and concentrated.

-

-

Column Chromatography:

-

The concentrated n-butanol fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform (B151607) and methanol (e.g., 100:1 to 1:1, v/v) to separate the components based on polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Gel Filtration:

-

Fractions containing compounds with similar TLC profiles to known yadanziosides are pooled and further purified using Sephadex LH-20 column chromatography, eluting with methanol, to remove smaller impurities.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by preparative or semi-preparative HPLC on a C18 column.

-

A gradient of methanol and water or acetonitrile (B52724) and water is used as the mobile phase.

-

The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

-

-

Structure Confirmation:

-

The purity and identity of the isolated this compound are confirmed by analytical HPLC, Mass Spectrometry, and 1D and 2D NMR spectroscopy.

-

References

Yadanzioside L: A Technical Overview of a Bioactive Quassinoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a naturally occurring quassinoid isolated from the seeds of Brucea javanica (L.) Merr., has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, and known bioactive properties. Special emphasis is placed on its antiviral activity against the Tobacco Mosaic Virus (TMV), supported by quantitative data and a detailed experimental protocol. While direct experimental evidence for its involvement in specific signaling pathways is still emerging, this document also explores potential mechanisms of action based on studies of related compounds from Brucea javanica.

Chemical Identity

This compound is a complex natural product with the following identifiers:

| Identifier | Value |

| IUPAC Name | methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

| CAS Number | 99132-97-5[1] |

| Molecular Formula | C₃₄H₄₆O₁₇ |

| Molecular Weight | 726.72 g/mol |

Biological Activity: Anti-Tobacco Mosaic Virus (TMV) Effect

This compound has demonstrated significant inhibitory activity against the Tobacco Mosaic Virus, a widespread plant pathogen.

Quantitative Data

The antiviral efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀).

| Compound | Biological Activity | IC₅₀ (μM) | Source |

| This compound | Anti-Tobacco Mosaic Virus (TMV) | 4.86 | [2] |

| Yadanzioside I | Anti-Tobacco Mosaic Virus (TMV) | 4.22 | [3] |

Experimental Protocol: Anti-TMV Assay (Local Lesion Method)

The following protocol outlines the methodology used to determine the anti-TMV activity of this compound in vivo.

2.2.1. Virus Purification and Inoculation

-

Tobacco Mosaic Virus (TMV) is propagated in a systemic host plant, such as Nicotiana tabacum cv. K326.

-

The virus is purified from infected leaf tissue using methods such as Gooding's method, which typically involves homogenization in a phosphate (B84403) buffer, clarification by centrifugation, and precipitation.

-

The purified virus concentration is determined spectrophotometrically.

2.2.2. Plant Preparation

-

Nicotiana glutinosa or Nicotiana tabacum L. cv. Samsun NN, which form local lesions upon TMV infection, are used as the assay hosts.

-

The plants are grown under controlled greenhouse conditions until they reach a suitable size for inoculation (e.g., 5-6 leaf stage).

2.2.3. Treatment and Inoculation

-

Protective Assay: The leaves of the host plants are treated with a solution of this compound at various concentrations. A control group is treated with a blank solvent (e.g., DMSO diluted in water).

-

After a defined period (e.g., 12 hours), the treated leaves are mechanically inoculated with a suspension of TMV.

-

Inactivation Assay: A mixture of TMV and this compound at various concentrations is prepared and incubated for a specific time (e.g., 30 minutes) before being mechanically inoculated onto the host plant leaves.

-

Curative Assay: The host plant leaves are first inoculated with TMV. After a set time (e.g., 2 hours), a solution of this compound is applied to the inoculated leaves.

2.2.4. Data Collection and Analysis

-

The plants are maintained in a controlled environment for 3-4 days to allow for the development of local lesions.

-

The number of local lesions on each treated leaf is counted.

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average number of lesions in the control group and T is the average number of lesions in the treated group.

-

The IC₅₀ value is determined by plotting the inhibition percentage against the logarithm of the compound concentration and performing a regression analysis.

Potential Signaling Pathway Involvement

While direct experimental studies on the signaling pathways modulated by this compound are limited, research on other bioactive compounds from Brucea javanica and network pharmacology studies provide some insights into its potential mechanisms of action, particularly in the context of cancer.

A network pharmacology study on the components of Yadanzi (the fruit of Brucea javanica) in treating lung cancer included this compound as one of the constituents. This study validated the anti-cancer activity of another compound from the plant, luteolin, and identified the p53/MAPK1 signaling pathway as a key mechanism.[4] It is plausible that this compound, as a bioactive quassinoid, may also exert its effects through modulation of critical cellular signaling pathways involved in cell proliferation, apoptosis, and immune response.

Hypothetical Workflow for Investigating Signaling Pathway Modulation

The following diagram illustrates a potential experimental workflow to investigate the effect of this compound on a signaling pathway, such as the p53/MAPK pathway.

Future Directions

The potent anti-TMV activity of this compound warrants further investigation into its potential as a novel plant virucide. Moreover, comprehensive studies are needed to elucidate its effects on various cancer cell lines and to identify the specific signaling pathways it modulates. Such research will be crucial in determining the therapeutic potential of this compound in human diseases. The quassinoids from Brucea javanica, including this compound, represent a promising class of natural products for drug discovery and development.[5][6]

References

- 1. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Study on the Mechanism of Yadanzi Oil in Treating Lung Cancer Based on Network Pharmacology and Molecular Docking Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 6. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

The Therapeutic Potential of Yadanzioside L: A Review of its Role in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside L, a quassinoid glycoside isolated from the fruit of Brucea javanica (L.) Merr., holds a significant place in the annals of Traditional Chinese Medicine (TCM). Known as "Ya-Dan-Zi," the fruit of this evergreen shrub has been utilized for centuries across Southeast Asia and China to treat a spectrum of ailments, most notably dysentery, malaria, and various forms of cancer.[1][2] Modern pharmacological research has begun to validate these traditional applications, identifying a wealth of bioactive compounds within Brucea javanica, with this compound being a subject of growing interest for its potential therapeutic properties. This technical guide synthesizes the current understanding of this compound, focusing on its traditional uses, available scientific data, and the molecular pathways it may influence.

Traditional Chinese Medicine Perspective

In the framework of Traditional Chinese Medicine, the fruits of Brucea javanica are characterized by their bitter taste and cold nature.[3] These properties underpin their traditional use in clearing heat, resolving toxins, and killing parasites. The primary indications for "Ya-Dan-Zi" in classical texts and traditional practice include amoebic and bacillary dysentery, and malarial infections.[1] Furthermore, its application in treating cancerous growths is a testament to the empirical knowledge of TCM practitioners in recognizing its cytotoxic potential.[1][2]

Scientific Evaluation of Biological Activity

While extensive research has been conducted on the crude extracts of Brucea javanica and some of its more abundant constituents like brusatol (B1667952) and bruceine D, specific quantitative data for this compound remains limited in publicly accessible scientific literature. The anti-cancer potential of Brucea javanica extracts has been demonstrated, with studies showing inhibitory effects on various cancer cell lines.[1][4] However, a precise IC50 value, a standard measure of a compound's cytotoxicity, for this compound against specific cancer cell lines is not well-documented in the available research.

Studies on closely related compounds isolated from the same plant offer valuable insights. For instance, Yadanziolide A, another quassinoid from Brucea javanica, has been shown to exert dose-dependent cytotoxic effects on liver cancer cells, inhibiting proliferation, migration, and invasion at concentrations as low as 0.1 μM.[5] This compound was also found to induce apoptosis in these cells.[5] While these findings are promising, it is crucial for future research to establish a distinct pharmacological profile for this compound.

Postulated Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms through which this compound exerts its therapeutic effects are yet to be fully elucidated. However, based on studies of related compounds from Brucea javanica and the general understanding of quassinoids, two primary signaling pathways are of significant interest: the JAK/STAT pathway and the p53/MAPK pathway.

The JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and apoptosis.[5] Dysregulation of this pathway is a hallmark of many cancers. Research on Yadanziolide A has demonstrated its ability to inhibit the phosphorylation of JAK2 and STAT3, key components of this pathway.[5] This inhibition leads to the suppression of anti-apoptotic proteins and the activation of apoptotic cascades.[5] Given the structural similarities among the yadanziolides, it is plausible that this compound may also modulate the JAK/STAT pathway.

Below is a hypothetical representation of how this compound might interact with the JAK/STAT signaling pathway, leading to apoptosis.

The p53/MAPK Signaling Pathway

The tumor suppressor protein p53 and the mitogen-activated protein kinase (MAPK) signaling cascade are central to the regulation of cell cycle and apoptosis in response to cellular stress. While direct evidence linking this compound to this pathway is currently unavailable, it remains a plausible target given the known anti-cancer properties of other quassinoids.

The following diagram illustrates a potential mechanism by which this compound could induce apoptosis through the modulation of the p53 and MAPK pathways.

Experimental Protocols: A Need for Further Research

A significant gap in the current body of knowledge is the lack of detailed, publicly available experimental protocols for the isolation and evaluation of this compound. To advance the research and potential clinical application of this compound, standardized protocols are essential. The following outlines a general workflow that could be adapted for future studies.

Conclusion and Future Directions

This compound, a constituent of the traditional Chinese medicine "Ya-Dan-Zi," represents a promising area for modern drug discovery. Its historical use in treating a range of diseases, including cancer, provides a strong rationale for further investigation. However, the current scientific literature lacks specific quantitative data and detailed experimental protocols for this particular compound. To unlock its full therapeutic potential, future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC50 values of pure this compound against a panel of human cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound, with a focus on the JAK/STAT and p53/MAPK pathways.

-

In Vivo Efficacy and Safety: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models.

By addressing these key areas, the scientific community can build upon the centuries of traditional knowledge and potentially develop this compound into a novel therapeutic agent for the treatment of cancer and other diseases.

References

- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 2. Major Constituents From Brucea javanica and Their Pharmacological Actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The aqueous extract of Brucea javanica suppresses cell growth and alleviates tumorigenesis of human lung cancer cells by targeting mutated epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of Yadanzioside L and Related Quassinoids from Brucea javanica

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Brucea javanica (L.) Merr., a plant utilized in traditional Chinese medicine, is a rich source of bioactive quassinoids, a class of structurally complex natural products. Among these, Yadanzioside L, alongside other related compounds, has emerged as a subject of interest for its potential antitumor properties. This technical guide provides a comprehensive overview of the current understanding of the anticancer activities of this compound and other prominent quassinoids isolated from Brucea javanica. The information presented herein is intended for researchers, scientists, and professionals engaged in the field of oncology drug discovery and development.

While specific data on this compound is limited, this document consolidates available information on related yadanziosides and other major quassinoids from Brucea javanica, such as Brusatol and Bruceine D, to provide a broader context for their therapeutic potential.

Quantitative Data on Cytotoxic Activity

The antitumor potential of quassinoids from Brucea javanica has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound | Cell Line | Cancer Type | IC50 |

| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 µM[1] |

| SW 1990 | Pancreatic Cancer | 0.10 µM[1] | |

| MDA-MB-231 | Breast Cancer | 0.081 - 0.238 µmol/L[2] | |

| Bruceine D | PANC-1 | Pancreatic Cancer | 2.53 µM[1] |

| SW 1990 | Pancreatic Cancer | 5.21 µM[1] | |

| Bruceantin | MDA-MB-231 | Breast Cancer | 0.081 - 0.238 µmol/L[2] |

| Bruceantarin | MDA-MB-231 | Breast Cancer | 0.081 - 0.238 µmol/L[2] |

| Javanicoside I | P-388 | Murine Leukemia | 7.5 µg/ml[1] |

| Javanicoside J | P-388 | Murine Leukemia | 2.3 µg/ml[1] |

| Javanicoside K | P-388 | Murine Leukemia | 1.6 µg/ml[1] |

| Javanicoside L | P-388 | Murine Leukemia | 2.9 µg/ml[1] |

| Yadanziolide A | HepG2, LM-3, Huh-7 | Liver Cancer | Effective at ≥ 0.1 μM[3] |

| Yadanzioside G | MCF-7 | Breast Cancer | Notable inhibitory effects[2] |

| Yadanzioside B | MCF-7 | Breast Cancer | Notable inhibitory effects[2] |

| Yadanzioside P | - | Leukemia | Antileukemic activity reported[4] |

Experimental Protocols

The evaluation of the antitumor properties of these compounds involves a range of in vitro and in vivo experimental methodologies.

In Vitro Assays

1. Cell Viability and Cytotoxicity Assay (MTT Assay):

-

Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

After incubation, the formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

-

2. Apoptosis Assays:

-

Objective: To investigate whether the compound induces programmed cell death (apoptosis).

-

Methodologies:

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of PI by cells with compromised membrane integrity.

-

Caspase Activity Assays: The activation of key executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. These assays utilize specific substrates that produce a fluorescent or colorimetric signal upon cleavage by the active caspase.

-

Western Blot Analysis: The expression levels of apoptosis-related proteins, such as Bcl-2 family members (e.g., Bcl-2, Bax) and cleaved PARP, are analyzed to elucidate the molecular mechanism of apoptosis induction.

-

In Vivo Studies

1. Xenograft Tumor Models:

-

Objective: To evaluate the in vivo antitumor efficacy of the compound.

-

Methodology:

-

Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice).

-

Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

-

The treatment group receives the test compound (e.g., Yadanziolide A at 2 mg/kg/day via intraperitoneal injection) for a defined period.[3]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the experiment, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

-

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of this compound are yet to be fully elucidated, studies on related quassinoids from Brucea javanica have shed light on potential signaling pathways involved in their antitumor effects.

1. JAK-STAT Pathway Inhibition:

Yadanziolide A has been shown to exert its anticancer effects in hepatocellular carcinoma by targeting the TNF-α/STAT3 pathway. It inhibits the phosphorylation of JAK2 and STAT3, which in turn activates apoptotic pathways and suppresses tumor cell growth.[3]

Caption: Yadanziolide A inhibits the JAK-STAT signaling pathway.

2. Nrf2 Pathway Inhibition:

Brusatol is known to be a unique inhibitor of the Nrf2 pathway. By inhibiting Nrf2-mediated defense mechanisms, Brusatol can sensitize a wide range of cancer cells to chemotherapeutic agents and enhance their efficacy.

Caption: Brusatol inhibits the Nrf2 antioxidant response pathway.

3. Induction of Apoptosis:

Many quassinoids from Brucea javanica have been shown to induce apoptosis in cancer cells.[3] This is a critical mechanism for their anticancer activity. The induction of apoptosis can occur through various signaling cascades, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.

Caption: General workflow for apoptosis induction by quassinoids.

Conclusion and Future Directions

This compound and other quassinoids from Brucea javanica represent a promising class of natural products with significant antitumor potential. The available data, particularly for compounds like Brusatol and Yadanziolide A, demonstrate their ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in vivo. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways like JAK-STAT and Nrf2, provides a strong rationale for their further development as anticancer agents.

Future research should focus on:

-

Isolation and comprehensive characterization of this compound: Detailed studies are needed to determine its specific cytotoxic activity and mechanism of action.

-

Structure-activity relationship (SAR) studies: To identify the key structural features responsible for the antitumor activity and to guide the synthesis of more potent and selective analogs.

-

In-depth mechanistic studies: To fully unravel the molecular targets and signaling pathways affected by these compounds.

-

Preclinical and clinical evaluation: Rigorous testing in advanced preclinical models and eventually in clinical trials will be necessary to translate these promising findings into tangible therapeutic benefits for cancer patients.

The continued exploration of this compound and its congeners holds significant promise for the discovery of novel and effective cancer therapies.

References

- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Unveiling the Antimalarial Promise of Yadanzioside L: A Technical Guide

For Immediate Release

Shanghai, China – December 7, 2025 – While specific quantitative data on the direct antimalarial activity of Yadanzioside L remains to be fully elucidated in publicly accessible research, this technical guide synthesizes the substantial body of evidence supporting its potential as a formidable antiplasmodial agent. Drawing upon extensive research into its source, the medicinal plant Brucea javanica, and the broader class of quassinoid compounds to which it belongs, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape and a detailed framework for future investigation.

This compound is a quassinoid glycoside isolated from Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including malaria.[1] The antimalarial properties of B. javanica extracts have been robustly demonstrated, with numerous studies highlighting the potent in vitro activity of its quassinoid constituents against Plasmodium falciparum, including chloroquine-resistant strains.

Quantitative Data on Related Quassinoids

While direct IC50 values for this compound against P. falciparum and for cytotoxicity against normal mammalian cell lines are not yet available in the reviewed literature, data from analogous quassinoids isolated from Brucea javanica provide a strong rationale for its investigation. These compounds have demonstrated significant antiplasmodial activity, often in the nanomolar to low micromolar range.

| Compound | P. falciparum Strain(s) | In Vitro IC50 (µg/mL) | Cytotoxicity (Cell Line) | Cytotoxicity IC50 (µg/mL) | Reference |

| Bruceine A | K1 (chloroquine-resistant) | 0.0008 | - | - | [2] |

| Bruceine B | K1 (chloroquine-resistant) | 0.0019 | - | - | [2] |

| Bruceine C | K1 (chloroquine-resistant) | 0.0046 | - | - | [2] |

| Bruceine D | K1 (chloroquine-resistant) | 0.58 | KB (oral cavity cancer), NCI-H187 (lung cancer) | >50, >50 | [3][4] |

| Brujavanol A | - | 4.48 | KB (oral cavity cancer) | 1.30 | [3][4] |

| Brujavanol B | - | 13.71 | KB (oral cavity cancer) | 2.36 | [3][4] |

Note: The absence of data for this compound in this table highlights a critical knowledge gap and underscores the importance of further research. The cytotoxicity data presented is against cancerous cell lines and not normal mammalian cells, which is crucial for determining the selectivity index.

Experimental Protocols

To facilitate further research into the antimalarial potential of this compound, this guide outlines standardized experimental protocols for in vitro antiplasmodial activity, cytotoxicity, and in vivo efficacy testing.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This method is a widely used, sensitive, and high-throughput assay for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Workflow for SYBR Green I Assay

Caption: Workflow of the SYBR Green I-based in vitro antiplasmodial assay.

Methodology:

-

Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes at a defined parasitemia and hematocrit.

-

Drug Dilution: Prepare serial dilutions of this compound in a 96-well microplate.

-

Incubation: Add the parasite culture to the wells and incubate for 48-72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

-

Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well. This dye intercalates with parasitic DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability. This is crucial for determining the selectivity of the compound for the parasite.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT assay for determining cytotoxicity.

Methodology:

-

Cell Culture: Plate a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Expose the cells to various concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cytotoxic IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

In Vivo Antimalarial Efficacy (4-Day Suppressive Test)

This standard test, also known as Peters' test, is used to evaluate the schizonticidal activity of a compound in a murine malaria model.

Workflow for 4-Day Suppressive Test

Caption: Workflow of the in vivo 4-day suppressive test for antimalarial efficacy.

Methodology:

-

Infection: Infect mice with a suitable strain of rodent malaria parasite, such as Plasmodium berghei.

-

Treatment: Administer the test compound (this compound) orally or intraperitoneally to groups of infected mice for four consecutive days, starting on the day of infection. Include positive (e.g., chloroquine) and negative (vehicle) control groups.

-

Parasitemia Determination: On the fifth day, collect blood from the mice and determine the percentage of parasitized red blood cells by microscopic examination of Giemsa-stained blood smears.

-

Efficacy Calculation: Calculate the percentage of parasitemia suppression for each dose of the compound compared to the negative control group.

Potential Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this compound is yet to be determined, the known mechanisms of other antimalarial drugs and the biological activities of related quassinoids offer potential avenues for investigation. Quassinoids have been reported to exhibit a range of biological effects, including inhibition of protein synthesis and induction of apoptosis. In the context of Plasmodium falciparum, several key signaling pathways are essential for parasite survival and proliferation, and could be potential targets for this compound.

Hypothesized Targets in P. falciparum

Caption: Potential mechanisms of action of this compound in P. falciparum.

Further research is required to validate these hypotheses and to elucidate the specific molecular targets of this compound within the parasite.

Conclusion and Future Directions

The compelling antimalarial activity of quassinoids from Brucea javanica strongly suggests that this compound is a promising candidate for further investigation as a novel antimalarial agent. This technical guide provides the necessary framework for researchers to systematically evaluate its efficacy and mechanism of action. Future studies should prioritize the determination of in vitro antiplasmodial IC50 values against both drug-sensitive and drug-resistant P. falciparum strains, as well as cytotoxicity against a normal mammalian cell line to establish a selectivity index. Successful in vitro findings should be followed by in vivo efficacy studies. Elucidation of its mechanism of action and specific molecular targets will be critical for its development as a next-generation antimalarial drug.

References

Yadanzioside L: A Preliminary Exploration of its Potential Mechanism of Action

Introduction

Yadanzioside L is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating a variety of ailments, including cancer and inflammatory conditions.[1][2] The therapeutic effects of Brucea javanica are largely attributed to its rich composition of quassinoids.[1][3] This guide synthesizes the existing knowledge on related compounds and extracts to hypothesize the potential mechanisms of action for this compound, focusing on its prospective anti-inflammatory and apoptosis-inducing activities.

Section 1: Potential Anti-inflammatory Mechanism of Action

Extracts from Brucea javanica have demonstrated significant anti-inflammatory properties.[4][5] The underlying mechanism is believed to involve the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.[6]

Proposed Signaling Pathway: Inhibition of NF-κB

A central mechanism for the anti-inflammatory effects of Brucea javanica constituents is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. It has been reported that Brucea javanica oil (BJO) exerts anti-inflammatory effects via the inhibition of NF-κB activation.[8]

Quantitative Data from Brucea javanica Studies

The following table summarizes quantitative data from studies on Brucea javanica extracts, providing a basis for potential efficacy of its constituents.

| Compound/Extract | Assay | Target/Cell Line | Result | Reference |

| Ethanolic Extract of Brucea javanica Fruit (EEBjF) | Carrageenan-induced rat paw edema | In vivo (rats) | 50.91% inhibition at 50 mg/kg | [4][5] |

| Ethanolic Extract of Brucea javanica Fruit (EEBjF) | COX-2 Inhibition | In vivo (rats) | 16.40% inhibition | [4][5] |

| Brusatol (B1667952) | Pro-inflammatory cytokine production | LPS-stimulated RAW 264.7 cells | Inhibition of IL-1β and IL-18 accumulation | [6] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

-

Wistar rats are fasted overnight.

-

The initial volume of the right hind paw is measured using a plethysmometer.

-

The test compound (e.g., EEBjF at 50, 100, and 200 mg/kg) or control is administered orally.

-

After a specified time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., every hour for 5 hours).

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.[4][5]

COX-2 Inhibition Assay

-

Blood samples are collected from rats treated with the test compound.

-

Serum is separated by centrifugation.

-

The concentration of COX-2 in the serum is determined using a specific ELISA kit according to the manufacturer's instructions.

-

The percentage inhibition of COX-2 is calculated by comparing the levels in the treated group to the control group.[4]

Section 2: Potential Apoptosis-Inducing Mechanism of Action

Extracts of Brucea javanica and its isolated quassinoids have been shown to induce apoptosis in various cancer cell lines.[9][10][11] This pro-apoptotic activity is a cornerstone of its potential anti-cancer effects and is likely mediated through multiple signaling cascades.

Proposed Signaling Pathways: Intrinsic and Extrinsic Apoptosis

Studies on Brucea javanica ethanolic extract (BJEE) suggest the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][12] The activation of these pathways converges on the activation of executioner caspases, leading to programmed cell death.

Quantitative Data from Brucea javanica Studies

The cytotoxic effects of Brucea javanica extracts have been quantified in several cancer cell lines.

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Brucea javanica Ethanolic Extract (BJEE) | HT29 (Colon Cancer) | MTT | 48 ± 2.5 µg/mL (48h) | [9] |

| Brucea javanica Ethanolic Extract (BJEE) | HT29 (Colon Cancer) | MTT | 25 ± 3.1 µg/mL (72h) | [9] |

| Brucea javanica Ethanolic Extract (BJEE) | HCT-116 (Colon Cancer) | MTT | 8.9 ± 1.32 µg/mL | [12] |

| Warmed Water Extract of Brucea javanica (BJE) | MDA-MB231 (Breast Cancer) | Caspase-3 Activity | Up to 5-fold stimulation | [10] |

Experimental Protocols

MTT Assay for Cell Viability

-

Cells (e.g., HT29 or HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound (e.g., BJEE) for specified time periods (e.g., 24, 48, 72 hours).

-

After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.

-

The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[9][12]

Caspase Activity Assay

-

Cells are treated with the test compound or a control.

-

After treatment, cells are lysed to release cellular proteins.

-

The protein concentration of the lysate is determined.

-

The lysate is incubated with a specific caspase substrate (e.g., for caspase-3, -8, or -9) that is conjugated to a fluorophore or chromophore.

-

The cleavage of the substrate by the active caspase releases the reporter molecule, leading to a change in fluorescence or absorbance.

-

The signal is measured using a fluorometer or spectrophotometer, and the caspase activity is quantified relative to the control.[12]

Experimental Workflow for Apoptosis Investigation

A logical workflow is essential for systematically investigating the pro-apoptotic effects of a novel compound like this compound.

Conclusion

Based on the available evidence from studies on Brucea javanica extracts and its other quassinoid constituents, this compound is hypothesized to exert its biological effects through at least two primary mechanisms: the inhibition of key pro-inflammatory pathways such as NF-κB, and the induction of apoptosis in cancer cells via both intrinsic and extrinsic pathways. The quantitative data and experimental protocols provided in this guide offer a framework for the systematic investigation of this compound. Future research should focus on validating these hypothesized mechanisms directly for this compound to ascertain its therapeutic potential.

References

- 1. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 2. Chemical components, pharmacological properties, and nanoparticulate delivery systems of Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. jddtonline.info [jddtonline.info]

- 6. ijpsm.com [ijpsm.com]

- 7. Frontiers | A review of Brucea javanica: metabolites, pharmacology and clinical application [frontiersin.org]

- 8. Anti-inflammatory effects of brucea javanica oil via inhibition of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The apoptotic effects of Brucea javanica fruit extract against HT29 cells associated with p53 upregulation and inhibition of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiproliferative and apoptosis-inducing activity of Brucea javanica extract on human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. inabj.org [inabj.org]

- 12. Ethanolic extract of Brucea javanica inhibit proliferation of HCT-116 colon cancer cells via caspase activation - RSC Advances (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., belongs to a class of natural products renowned for their diverse and potent biological activities. While research specifically on this compound is emerging, the broader family of quassinoids from this plant, including compounds like Brusatol (B1667952) and Bruceine D, have been extensively studied for their significant anti-cancer, anti-viral, and anti-inflammatory properties. This technical guide provides a comprehensive review of the current state of knowledge on this compound and its related compounds, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways implicated in their therapeutic effects to support ongoing and future research and development efforts.

Introduction

Brucea javanica (L.) Merr., a plant native to Southeast Asia, has a long history of use in traditional medicine for treating a variety of ailments, including cancer, malaria, and inflammatory conditions.[1][2][3] The primary bioactive constituents of B. javanica are a group of structurally complex and highly oxygenated triterpenoids known as quassinoids.[1][4] this compound is a member of this extensive family of natural products.[5] While many quassinoids from B. javanica have demonstrated potent cytotoxic effects against various cancer cell lines, specific research into the anticancer potential of this compound is still in its early stages.[3][4] However, its structural similarity to other well-characterized quassinoids suggests it may share similar mechanisms of action and therapeutic potential. This review aims to consolidate the available information on this compound and its better-studied analogs to provide a foundational resource for researchers in the field.

Chemical Structure

This compound is a C20 quassinoid glycoside with the chemical formula C34H46O17.[5] The core structure is a picrasane-type triterpenoid, characterized by a highly oxygenated and rearranged carbon skeleton. The glycosidic moiety attached to the core structure significantly influences the compound's solubility and pharmacokinetic properties.

Biological Activities and Quantitative Data

While extensive quantitative data for this compound's anticancer activity is not yet available in the public domain, its antiviral activity has been reported. The primary biological activities of related quassinoids from Brucea javanica are predominantly centered on their potent cytotoxicity against a wide range of cancer cell lines.

Antiviral Activity of this compound

This compound has demonstrated significant antiviral activity against the Tobacco Mosaic Virus (TMV).

| Compound | Virus | Assay | IC50 (µM) | Reference |

| This compound | Tobacco Mosaic Virus (TMV) | Half-leaf and leaf-disk method | 4.86 | [6] |

| This compound | Tobacco Mosaic Virus (TMV) | Not Specified | 3.42-5.66 | [7] |

Anticancer Activity of Related Quassinoids

Numerous quassinoids from Brucea javanica have shown potent in vitro cytotoxicity against various cancer cell lines. The following table summarizes some of the key findings.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Brusatol | PANC-1 | Pancreatic Cancer | 0.36 | [4] |

| Brusatol | SW 1990 | Pancreatic Cancer | 0.10 | [4] |

| Bruceine D | PANC-1 | Pancreatic Cancer | 2.53 | [4] |

| Bruceine D | SW 1990 | Pancreatic Cancer | 5.21 | [4] |

| Javanicoside J | P-388 | Murine Leukemia | 2.3 µg/ml | [4] |

| Javanicoside K | P-388 | Murine Leukemia | 1.6 µg/ml | [4] |

| Javanicoside L | P-388 | Murine Leukemia | 2.9 µg/ml | [4] |

Mechanisms of Action

The anticancer mechanisms of quassinoids are multifaceted and often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and stress responses. While the specific pathways affected by this compound have not been elucidated, studies on related compounds like Brusatol and Bruceine D offer significant insights.

Inhibition of Protein Synthesis

A primary mechanism of action for many quassinoids is the inhibition of protein synthesis. This non-specific inhibition of translation contributes to their potent cytotoxic effects.

Modulation of Signaling Pathways

-

JNK Pathway: Bruceine D has been shown to inhibit the proliferation and induce apoptosis in non-small cell lung cancer cells (A549 and H460) by downregulating the JNK signaling pathway.[4]

-

STAT3 Pathway: Bruceantinol, another quassinoid from B. javanica, is a potent inhibitor of STAT3, a key transcription factor involved in cancer cell proliferation, survival, and metastasis.[8]

-

Nrf2 Pathway: Brusatol is a known inhibitor of the Nrf2 pathway, which is often upregulated in cancer cells to protect them from oxidative stress.[9] By inhibiting Nrf2, brusatol can sensitize cancer cells to chemotherapy.

The following diagram illustrates a potential signaling pathway that could be targeted by this compound and related quassinoids, based on current literature.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 3. Potential of Traditional Chinese Medicine Brucea javanica in Cancer Treatment: A Review of Chemical Constituents, Pharmacology, and Clinical Applications | MDPI [mdpi.com]

- 4. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 5. Yadanzioside-L | C34H46O17 | CID 6436225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. This compound | CAS:99132-97-5 | Manufacturer ChemFaces [chemfaces.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Yadanzioside L and Other Bioactive Compounds from Brucea javanica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucea javanica (L.) Merr., a plant utilized in traditional medicine, is a rich reservoir of bioactive compounds, primarily quassinoids, with significant therapeutic potential. This technical guide provides an in-depth overview of Yadanzioside L and other key bioactive constituents isolated from B. javanica. It details their biological activities, including cytotoxic, anti-inflammatory, and antiviral effects, supported by quantitative data. Furthermore, this guide outlines the experimental protocols for the isolation and biological evaluation of these compounds and visualizes key signaling pathways modulated by them, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Brucea javanica, belonging to the Simaroubaceae family, has a long history of use in traditional medicine for treating ailments such as cancer, malaria, and inflammation.[1] The therapeutic properties of this plant are attributed to its diverse phytochemical composition, which includes quassinoids, alkaloids, triterpenes, and flavonoids.[2] Among these, the quassinoids are a major class of compounds that have demonstrated potent biological activities.[2]

This compound, a quassinoid glycoside isolated from the seeds of B. javanica, has been noted for its antileukemic properties.[3][4] This guide focuses on this compound, while also providing a broader context of other significant bioactive compounds from B. javanica to facilitate further research and development.

Bioactive Compounds and Their Activities

The primary bioactive constituents of Brucea javanica are quassinoids, which have been extensively studied for their pharmacological effects. This section summarizes the quantitative data on the cytotoxic, anti-inflammatory, and antiviral activities of these compounds.

Cytotoxic and Antileukemic Activity

Table 1: Cytotoxic and Antileukemic Activity of Compounds from Brucea javanica

| Compound/Extract | Cell Line | Activity | IC50 Value | Reference |

| This compound | Leukemia Cells | Antileukemic | Data not available | [4] |

| Javanicoside I | P-388 Murine Leukemia | Cytotoxic | 7.5 µg/mL | [2] |

| Javanicoside J | P-388 Murine Leukemia | Cytotoxic | 2.3 µg/mL | [2] |

| Javanicoside K | P-388 Murine Leukemia | Cytotoxic | 1.6 µg/mL | [2] |

| Javanicoside L | P-388 Murine Leukemia | Cytotoxic | 2.9 µg/mL | [2] |

| Brusatol | PANC-1 (Pancreatic) | Cytotoxic | 0.36 µM | [2] |

| Brusatol | SW 1990 (Pancreatic) | Cytotoxic | 0.10 µM | [2] |

| Bruceine D | PANC-1 (Pancreatic) | Cytotoxic | 2.53 µM | [2] |

| Bruceine D | SW 1990 (Pancreatic) | Cytotoxic | 5.21 µM | [2] |

| Brujavanol A | KB (Oral Cavity) | Cytotoxic | 1.30 µg/mL | [5] |

| Brujavanol B | KB (Oral Cavity) | Cytotoxic | 2.36 µg/mL | [5] |

| Bruceine A | KB, NCI-H187, MCF-7 | Cytotoxic | 0.01-0.05 µM | [6] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Several compounds from B. javanica have been shown to possess anti-inflammatory properties.

Table 2: Anti-inflammatory Activity of Compounds and Extracts from Brucea javanica

| Compound/Extract | Assay | Effect | Quantitative Data | Reference |

| Ethanolic Fruit Extract | Carrageenan-induced rat paw edema | Inhibition of edema | 50.91% inhibition at 50 mg/kg | [7][8] |

| Ethanolic Fruit Extract | COX-2 Inhibition | Inhibition of COX-2 | 16.40% inhibition at 50 mg/kg | [7][8] |

| Brusatol | LPS-stimulated RAW 264.7 cells | Inhibition of pro-inflammatory molecules | Increased TGF-β and IL-4; Inhibited IL-1β and IL-18 at 0.5 and 1.0 mg/kg | [9] |

Antiviral Activity

Certain quassinoids from B. javanica have demonstrated efficacy against various plant and human viruses.

Table 3: Antiviral Activity of Compounds from Brucea javanica

| Compound | Virus | Activity | IC50 Value | Reference |

| Bruceine D | Tobacco Mosaic Virus (TMV) - Infection | Antiviral | 13.98 mg/L | [10] |

| Bruceine D | Tobacco Mosaic Virus (TMV) - Replication | Antiviral | 7.13 mg/L | [10] |

| Yadanziolide A | Tobacco Mosaic Virus (TMV) | Antiviral | 5.5 µM | [1] |

| Yadanzioside I | Tobacco Mosaic Virus (TMV) | Antiviral | 4.22 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation of quassinoid glycosides and for key biological assays, based on established protocols in the field.

Isolation of this compound and Other Quassinoid Glycosides

The following is a generalized protocol for the isolation of quassinoid glycosides from the seeds of B. javanica, based on common phytochemical extraction and purification techniques.

Experimental Workflow for Isolation

Protocol:

-

Plant Material Preparation: Air-dried and powdered seeds of Brucea javanica are used as the starting material.

-

Extraction: The powdered seeds are macerated with 95% ethanol at room temperature for a period of 3-5 days, with the solvent being replaced periodically. The combined ethanolic extracts are then filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Column Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol or a similar solvent system. Further purification is carried out using Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

-

Cell Seeding: Cancer cells (e.g., P-388 murine leukemia cells) are seeded in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay (In Vitro)

This protocol describes the evaluation of the anti-inflammatory activity of B. javanica compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cell Treatment: Cells are seeded in a 96-well plate and pre-treated with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells with that in the LPS-stimulated control wells.

Signaling Pathways

The bioactive compounds from Brucea javanica exert their effects through the modulation of various cellular signaling pathways. This section provides diagrams of key pathways implicated in their anti-cancer and anti-inflammatory activities.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Several compounds from B. javanica have been shown to inhibit this pathway, contributing to their anti-inflammatory and pro-apoptotic effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 3. Major Constituents From Brucea javanica and Their Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimalarial and cytotoxic quassinoids from the roots of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jddtonline.info [jddtonline.info]

- 8. jddtonline.info [jddtonline.info]

- 9. ijpsm.com [ijpsm.com]

- 10. Antiphytoviral activity of bruceine-D from Brucea javanica seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of Yadanzioside L

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L, a complex quassinoid isolated from the seeds of Brucea javanica (L.) Merr., has garnered significant interest for its potent antiviral activities. As a member of the highly oxygenated and structurally diverse triterpenoid (B12794562) family, the biosynthetic pathway of this compound represents a fascinating yet largely unexplored area of plant secondary metabolism. This technical guide provides a comprehensive overview of the current understanding and putative biosynthetic pathway of this compound, drawing upon the established principles of terpenoid and quassinoid biosynthesis. While the complete enzymatic cascade remains to be fully elucidated, this document synthesizes the available knowledge to present a robust hypothetical pathway, details relevant experimental protocols for its investigation, and organizes the limited quantitative data for related compounds to serve as a foundational resource for future research and biotechnological applications.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to follow the general trajectory of quassinoid formation, which originates from the ubiquitous terpenoid pathway. The pathway can be conceptually divided into three main stages: the formation of the universal C30 precursor, the cyclization and initial modifications to form the quassinoid backbone, and the late-stage tailoring reactions that result in the final structure of this compound.

Upstream Pathway: Formation of 2,3-Oxidosqualene (B107256)

Like all triterpenoids, the biosynthesis of this compound begins with the assembly of the linear C30 precursor, 2,3-oxidosqualene. This process occurs through the mevalonate (B85504) (MVA) pathway in the cytosol and endoplasmic reticulum.

Midstream Pathway: Formation of the Protolimonoid Intermediate

The biosynthesis of quassinoids is understood to share its early steps with that of limonoids, diverging after the formation of a common protolimonoid intermediate, melianol (B1676181).[1][2] This phase is characterized by the cyclization of 2,3-oxidosqualene and subsequent oxidative modifications.

Downstream Pathway: Putative Tailoring of the Quassinoid Scaffold

The conversion of melianol to this compound involves a series of complex and currently uncharacterized "tailoring" reactions. These reactions are responsible for the high degree of oxidation, the specific arrangement of functional groups, and the addition of side chains that define this compound. Based on the structure of this compound, the following enzymatic steps are proposed:

-

Multiple Oxidations: A series of cytochrome P450 monooxygenases (CYP450s) are hypothesized to catalyze numerous hydroxylations and other oxidative modifications of the triterpenoid backbone.

-

Acylation: An acyltransferase is responsible for the addition of the (E)-4-hydroxy-3,4-dimethylpent-2-enoyl side chain.

-

Glycosylation: A glycosyltransferase (GT) attaches a glucose moiety to the aglycone.

Quantitative Data

Currently, there is no specific quantitative data available in the literature for the biosynthesis of this compound, such as enzyme kinetics or metabolite concentrations. However, data from studies on related quassinoids and general triterpenoid biosynthesis can provide a valuable reference point for future investigations.

Table 1: General Kinetic Parameters of Key Enzymes in Terpenoid Biosynthesis

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| HMGR | HMG-CoA | 2 - 20 | 0.1 - 10 | Various Plants | Generic Data |

| FPPS | GPP | 1 - 10 | 0.5 - 5 | Various Plants | Generic Data |

| SQS | FPP | 5 - 50 | 1 - 20 | Various Plants | Generic Data |

| OSC | 2,3-Oxidosqualene | 10 - 100 | 0.1 - 5 | Various Plants | Generic Data |

Note: The values presented are approximate ranges and can vary significantly depending on the specific enzyme isoform and experimental conditions.

Experimental Protocols

The full elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical approaches. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.

Identification of Candidate Genes

A common workflow for identifying genes involved in a specific biosynthetic pathway is through transcriptomics and differential gene expression analysis.

Protocol: RNA Sequencing and Differential Gene Expression Analysis

-

Plant Material: Collect tissues from Brucea javanica known to have high and low concentrations of this compound (e.g., seeds vs. leaves).

-

RNA Extraction: Extract total RNA from the collected tissues using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

-

Data Analysis: Assemble the transcriptome and perform differential gene expression analysis between the high and low this compound-containing tissues.

-

Candidate Gene Selection: Identify genes encoding putative oxidosqualene cyclases, cytochrome P450s, acyltransferases, and glycosyltransferases that are significantly upregulated in the high-content tissues.

Functional Characterization of Candidate Enzymes

Once candidate genes are identified, their enzymatic function must be validated. This is typically achieved through heterologous expression and in vitro or in vivo assays.

Protocol: Heterologous Expression and In Vitro Enzyme Assays

-

Gene Cloning: Clone the full-length cDNA of the candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).

-

Heterologous Expression: Transform the expression constructs into the chosen host and induce protein expression.

-

Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag).

-

Enzyme Assays:

-

CYP450s: Incubate the purified enzyme with the putative substrate (e.g., melianol or a downstream intermediate) and a cytochrome P450 reductase in the presence of NADPH. Analyze the reaction products by LC-MS.

-

Acyltransferases: Provide the putative aglycone substrate and the acyl-CoA donor ((E)-4-hydroxy-3,4-dimethylpent-2-enoyl-CoA). Monitor product formation by HPLC or LC-MS.

-

Glycosyltransferases: Incubate the enzyme with the aglycone and a sugar donor (e.g., UDP-glucose). Analyze the formation of the glycosylated product by LC-MS.

-

Quantification of this compound and Intermediates

Accurate quantification of metabolites is crucial for understanding pathway flux and for correlating gene expression with product accumulation.

Protocol: LC-MS/MS for Quassinoid Quantification

-

Sample Preparation: Extract metabolites from plant tissues using a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Chromatographic Separation: Separate the extracted metabolites using reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometric Detection: Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection and quantification of this compound and its putative intermediates.

-

Quantification: Generate a standard curve using a purified standard of this compound to determine the absolute concentration in the samples.

Signaling Pathways and Regulation

The biosynthesis of secondary metabolites in plants is tightly regulated by various signaling pathways, often triggered by developmental cues or environmental stresses. While no specific regulatory networks for this compound have been identified, it is likely that its production is influenced by phytohormones such as jasmonic acid (JA) and salicylic (B10762653) acid (SA), which are known to be key regulators of terpenoid biosynthesis.

Conclusion